

# Introduction: The Significance of the Piperazine Scaffold

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(Piperazin-1-yl)acetamide

CAS No.: 55829-43-1

Cat. No.: B1364376

[Get Quote](#)

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. [1] This six-membered heterocyclic nucleus, containing two nitrogen atoms at opposing positions, is a cornerstone in the design of a vast array of therapeutic agents. Its unique stereoelectronic properties—including structural rigidity, a large polar surface area, and the presence of hydrogen bond donors and acceptors—confer favorable pharmacokinetic characteristics such as enhanced water solubility and oral bioavailability.[1] These attributes often lead to improved target affinity and specificity, making piperazine derivatives central to drugs for treating conditions ranging from cancer and microbial infections to central nervous system disorders.[2][3]

This guide focuses on a key building block derived from this scaffold: **2-(Piperazin-1-yl)acetamide** (CAS Number: 55829-43-1). As a bifunctional molecule featuring a reactive secondary amine and a primary amide, it serves as a versatile intermediate for synthesizing more complex pharmaceutical agents. Its strategic importance lies in its ability to introduce the beneficial piperazine moiety into a target molecule, often acting as a linker or a pharmacophoric element itself. This document provides a comprehensive technical overview of its synthesis, properties, analysis, and applications for researchers and scientists in the field of drug discovery and development.

## Physicochemical and Structural Properties

**2-(Piperazin-1-yl)acetamide** is typically a white to off-white solid. The presence of the piperazine ring imparts basic characteristics, while the acetamide group allows for hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[4]

Table 1: Physicochemical Properties of **2-(Piperazin-1-yl)acetamide**

Property	Value	Source
CAS Number	55829-43-1	[4][5][6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N <sub>3</sub> O	[4][5][6][8]
Molecular Weight	143.19 g/mol	[5][6][8]
IUPAC Name	2-piperazin-1-ylacetamide	[8]
SMILES	C1CN(CCN1)CC(=O)N	[8]
Predicted Boiling Point	319.1 ± 27.0 °C	[7]
Predicted Density	1.085 ± 0.06 g/cm <sup>3</sup>	[7]
Predicted pKa	16.30 ± 0.40	[7]
Storage Temperature	2-8°C, sealed in dry conditions	[5][7]

## Synthesis and Mechanism

The most common and direct route to **2-(Piperazin-1-yl)acetamide** is through the nucleophilic substitution (N-alkylation) of piperazine with a 2-haloacetamide, typically 2-chloroacetamide.

## Causality of Experimental Design

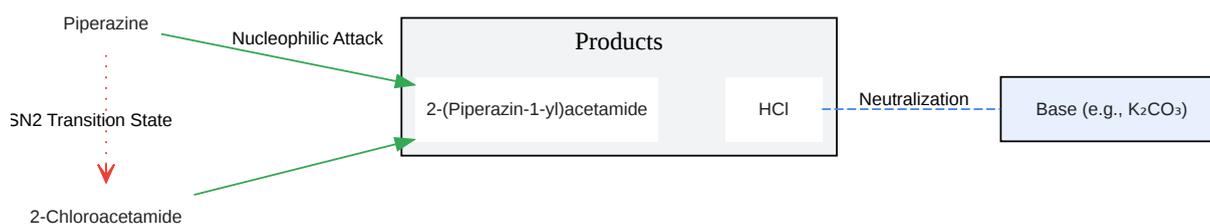
- **Choice of Reactants:** Piperazine is used as the nucleophile. Its secondary amine is sufficiently reactive to attack the electrophilic carbon of the C-Cl bond in 2-chloroacetamide. Using piperazine itself, rather than a pre-protected version, is cost-effective for producing the monosubstituted product, although control of stoichiometry is crucial to minimize the formation of the 1,4-disubstituted byproduct.
- **Role of the Base:** A base, such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or triethylamine (TEA), is essential.[9] It serves as a scavenger for the hydrochloric acid (HCl) generated during the

reaction. Neutralizing this acid prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

- Solvent Selection: A polar aprotic solvent like ethanol or Dimethylformamide (DMF) is typically chosen.[10] These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

## Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism. The lone pair of electrons on one of the secondary nitrogen atoms of the piperazine ring attacks the carbon atom bearing the chlorine atom in 2-chloroacetamide. This occurs in a single concerted step where the C-N bond is formed simultaneously as the C-Cl bond is broken.



[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **2-(Piperazin-1-yl)acetamide**.

## Detailed Laboratory Protocol

This protocol is a representative procedure based on standard alkylation methods for piperazines.[9][10]

- Reaction Setup: To a solution of piperazine (2 equivalents) in ethanol (10 mL per gram of piperazine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (1.5 equivalents).

- **Addition of Alkylating Agent:** Slowly add a solution of 2-chloroacetamide (1 equivalent) in ethanol to the stirred piperazine mixture at room temperature. The slow addition helps control the exothermic reaction and minimizes side products.
- **Reaction:** Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloroacetamide) is consumed.
- **Workup:** After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KCl and unreacted K<sub>2</sub>CO<sub>3</sub>).
- **Purification:** Evaporate the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel to yield pure **2-(Piperazin-1-yl)acetamide**.

## Analytical Methodologies

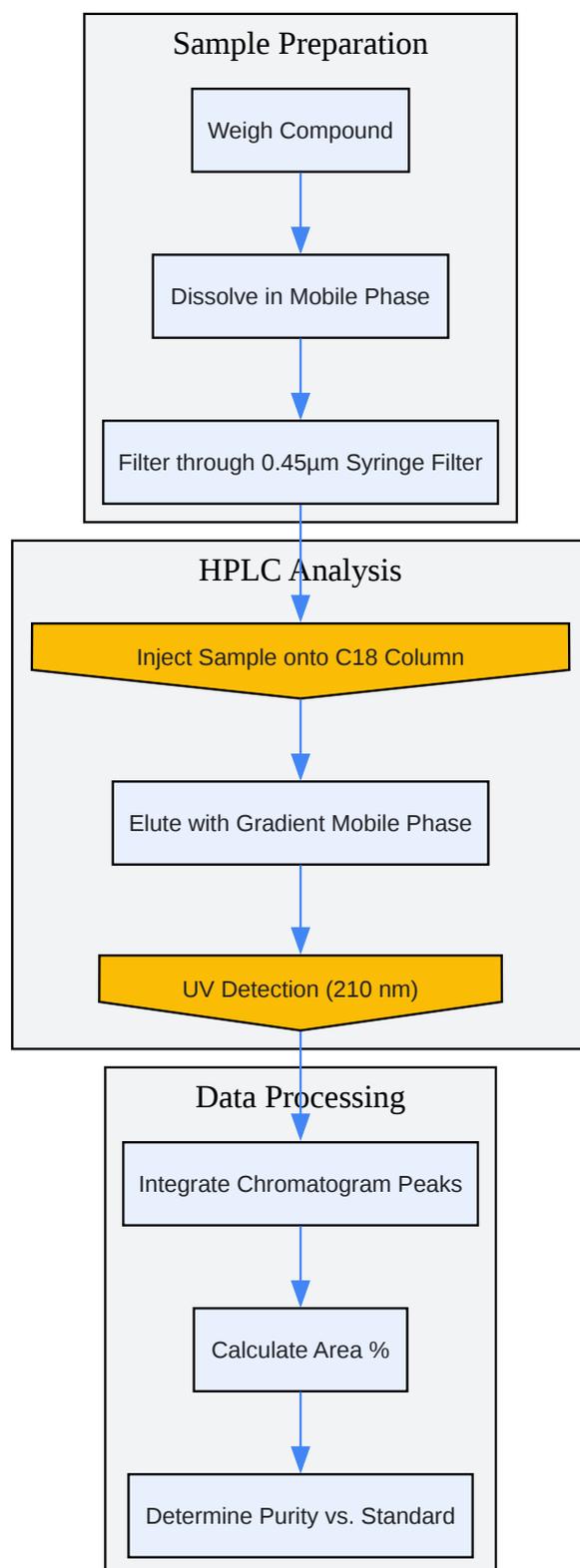
Ensuring the purity and identity of **2-(Piperazin-1-yl)acetamide** is critical for its use in drug synthesis. A combination of chromatographic and spectroscopic techniques is employed.

### Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of piperazine derivatives.[11]

- **Principle:** The compound is separated from impurities based on its differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.
- **Typical Conditions:**
  - **Column:** A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm particle size) is effective.[11]
  - **Mobile Phase:** A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile is commonly used.

- Detection: UV detection at a wavelength around 210 nm is suitable due to the amide chromophore.
- Self-Validation: The method's reliability is confirmed by running standards and blanks, checking for peak symmetry, and ensuring baseline resolution from any potential impurities, such as the starting materials or the disubstituted byproduct.



[Click to download full resolution via product page](#)

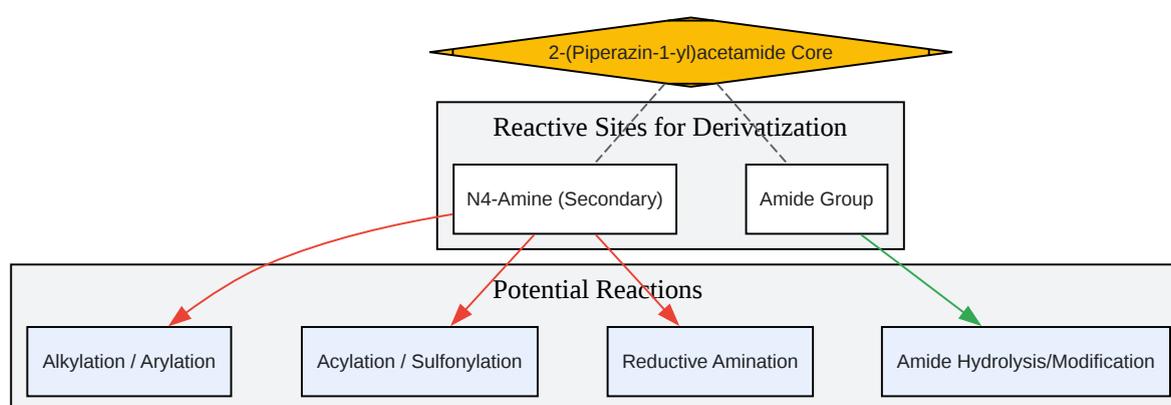
Caption: Standard workflow for purity determination by HPLC.

## Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure.
  - $^1\text{H}$  NMR: Expect signals for the methylene protons of the acetamide group, distinct signals for the two sets of methylene protons on the piperazine ring, and a signal for the secondary amine proton (which may be broad and exchangeable).
  - $^{13}\text{C}$  NMR: Expect signals for the carbonyl carbon of the amide, the methylene carbon adjacent to the amide, and the carbons of the piperazine ring.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable method, which would show the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  144.11.

## Applications in Medicinal Chemistry

**2-(Piperazin-1-yl)acetamide** is not an end-product therapeutic but a crucial intermediate. Its value comes from the two reactive sites: the secondary amine on the piperazine ring and the primary amide.



[Click to download full resolution via product page](#)

Caption: Derivatization potential of the **2-(Piperazin-1-yl)acetamide** scaffold.

- **Intermediate for Bioactive Molecules:** The most common use is to react the secondary amine (N4) with various electrophiles (e.g., aryl halides, acyl chlorides, sulfonyl chlorides) to build larger molecules. This strategy has been used to synthesize compounds with potential anticonvulsant and anti-inflammatory activities.[12][13] For example, reacting it with substituted benzothiazoles has led to analogs that act as COX-2 inhibitors.[13]
- **Linker in Complex Molecules:** The piperazine-acetamide unit can act as a flexible linker to connect two different pharmacophores, a concept known as molecular hybridization.[3][10] This can improve the pharmacokinetic profile or allow the resulting molecule to interact with multiple biological targets.
- **Metabolite Reference Standard:** It is a known metabolite of the antianginal drug Ranolazine. [14] As such, a pure, well-characterized sample of **2-(Piperazin-1-yl)acetamide** is required as an analytical standard for pharmacokinetic and drug metabolism studies.

## Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **2-(Piperazin-1-yl)acetamide** is not readily available in the aggregated search results, general precautions for handling piperazine derivatives and alkyl amides should be strictly followed.

- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[15][16]
- **Potential Hazards:**
  - **Skin/Eye Irritation:** Similar amine-containing compounds can cause skin and eye irritation. [16][17]
  - **Inhalation:** May be harmful if inhaled, potentially causing respiratory tract irritation.[17]

- Ingestion: May be harmful if swallowed.[16][17]
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, to prevent degradation.[5][7]

## Conclusion

**2-(Piperazin-1-yl)acetamide**, CAS 55829-43-1, is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis, combined with the proven benefits of the piperazine scaffold, makes it an invaluable tool for drug discovery professionals. The dual functionality of the molecule provides a flexible platform for creating diverse chemical libraries aimed at a wide range of biological targets. A thorough understanding of its synthesis, analytical characterization, and derivatization potential is essential for its effective application in the development of next-generation therapeutics.

## References

- Ravina, E. (2011). The Evolution of Drug Discovery: From Traditional Medicines to Modern Drugs. Wiley-VCH. [\[Link\]](#)
- Aslam, S., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. [\[Link\]](#)
- Al-Ostoot, F.H., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - and Bis[thienopyridines]. Molecules. [\[Link\]](#)
- Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-**2-(piperazin-1-yl)acetamide**. [\[Link\]](#)
- Sadek, B., et al. (2012). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmacy and Pharmaceutical Sciences. [\[Link\]](#)
- Kamiński, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. [\[Link\]](#)

- Behenna, D.C., et al. (2011). Enantioselective Synthesis of  $\alpha$ -Secondary and  $\alpha$ -Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Chemistry - A European Journal. [\[Link\]](#)
- Al-Ostoot, F.H., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [\[Link\]](#)
- Chemsrc. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. [\[Link\]](#)
- Wang, Y., et al. (2009). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E. [\[Link\]](#)
- Kumar, V., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [\[Link\]](#)
- Patel, N.B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry. [\[Link\]](#)
- PubChem. **2-(Piperazin-1-yl)acetamide**. [\[Link\]](#)
- Raghavendra, N.M., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-**2-(piperazin-1-yl)acetamide** analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Instrumentation Science & Technology. [\[Link\]](#)
- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide.
- Organic Syntheses. chloroacetamide. [\[Link\]](#)
- ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [\[Link\]](#)

- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. *Fundamental & Clinical Pharmacology*. [[Link](#)]
- Google Patents.
- Uniprox. Safety data sheet. [[Link](#)]
- Wikipedia. Piperazine. [[Link](#)]
- Zhang, Y., et al. (2021). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. *RSC Advances*. [[Link](#)]
- Lasota, J., & Kachalkin, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *Molecules*. [[Link](#)]
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [[Link](#)]
- Thy Labs. (2022). Making Chloroacetamide a Precursor to Many Pharmaceuticals. YouTube. [[Link](#)]
- Wuest, M., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. *Beilstein Journal of Organic Chemistry*. [[Link](#)]
- Greenbook.net. SAFETY DATA SHEET. [[Link](#)]
- ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [[Link](#)]
- AAPPTec. MSDS - Safety Data Sheet. [[Link](#)]

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. The medicinal chemistry of piperazines: A review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Utility of 2-Chloro-N-arylacetamide and 1,1'-\(Piperazine-1,4-diyl\)bis\(2-chloroethanone\) as Versatile Precursors for Novel Mono- and Bis\[thienopyridines\] - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. CAS 55829-43-1: 2-piperazin-1-ylacetamide | CymitQuimica \[cymitquimica.com\]](#)
- [5. chemscene.com \[chemscene.com\]](#)
- [6. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [7. 2-PIPERAZINE-1-YL-ACETAMIDE | 55829-43-1 \[chemicalbook.com\]](#)
- [8. 2-\(Piperazin-1-yl\)acetamide | C6H13N3O | CID 3409342 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. pubs.acs.org \[pubs.acs.org\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Synthesis and anticonvulsant activity of new N-phenyl-2-\(4-phenylpiperazin-1-yl\)acetamide derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. Synthesis, pharmacological evaluation and docking studies of N-\(benzo\[d\]thiazol-2-yl\)-2-\(piperazin-1-yl\)acetamide analogs as COX-2 inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. schd-shimadzu.com \[schd-shimadzu.com\]](#)
- [15. labchem-wako.fujifilm.com \[labchem-wako.fujifilm.com\]](#)
- [16. assets.greenbook.net \[assets.greenbook.net\]](#)
- [17. peptide.com \[peptide.com\]](#)
- To cite this document: BenchChem. [Introduction: The Significance of the Piperazine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1364376#2-piperazin-1-yl-acetamide-cas-number-55829-43-1\]](https://www.benchchem.com/product/b1364376#2-piperazin-1-yl-acetamide-cas-number-55829-43-1)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)